1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
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Description
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as FOXY, and its chemical structure is shown below:
FOXY has been found to possess a range of interesting properties that make it a promising candidate for a variety of research applications. In
Scientific Research Applications
Fluorescent Chemosensors
Chemosensors Based on Benzisoxazole Derivatives : Benzisoxazole derivatives, such as 4-methyl-2,6-diformylphenol (DFP), have been highlighted for their development as fluorescent chemosensors. These chemosensors are capable of detecting metal ions, anions, and neutral molecules with high selectivity and sensitivity, illustrating the versatility of benzisoxazole derivatives in analytical and environmental monitoring applications (Roy, 2021).
Organic Synthesis
Synthetic Applications : The synthesis and reactivity of compounds related to benzisoxazoles, such as 3-hydroxycoumarin and 2-fluoro-4-bromobiphenyl, have been extensively studied. These compounds serve as precursors or intermediates in the synthesis of various biologically active molecules, showcasing the role of benzisoxazole derivatives in facilitating the development of new pharmaceuticals and agrochemicals (Yoda, 2020); (Qiu et al., 2009).
Environmental Monitoring
Detection of Environmental Pollutants : The study of benzophenone-3 (BP-3), a common component in sunscreen products, has revealed its widespread presence in aquatic ecosystems. This research underscores the importance of benzisoxazole derivatives and related compounds in the assessment of environmental pollution and its impact on aquatic life (Kim & Choi, 2014).
Drug Development
Benzisoxazole Derivatives as Pharmacophores : The therapeutic potential of benzisoxazole derivatives, particularly as atypical antipsychotics and anticonvulsants, has been emphasized in literature. These compounds exhibit a wide range of biological activities, making them valuable in the search for novel drug candidates across various therapeutic areas (Uto, 2015).
properties
IUPAC Name |
1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9(18)11-4-7-14-13(8-11)15(19-17-14)10-2-5-12(16)6-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAYCTPDUCDKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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